ONO-1301 is a novel long-acting prostaglandin I2 agonist developed for therapeutic applications, particularly in the treatment of various inflammatory and fibrotic conditions. It exhibits significant pharmacological properties, including thromboxane synthase inhibitory activity, which contributes to its potential in cardiovascular and metabolic diseases. The compound has been primarily studied for its effects on liver inflammation, myocardial protection during ischemia/reperfusion injury, and pulmonary fibrosis.
ONO-1301 is classified as a synthetic prostacyclin analog. Prostaglandin I2, also known as prostacyclin, is a member of the eicosanoid family and plays a crucial role in vascular biology. ONO-1301 is specifically designed to mimic the actions of prostaglandin I2 while providing a longer duration of action than natural prostaglandins.
The synthesis process has been optimized to yield ONO-1301 with high efficiency. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound throughout the synthesis process.
The molecular structure of ONO-1301 features a bicyclic core characteristic of prostaglandins, with specific substitutions that enhance its agonistic activity at the prostacyclin receptor (IP receptor). The exact molecular formula and structural diagram are not provided in the sources but can be inferred from its classification as a prostacyclin analog.
While specific numerical data regarding bond lengths or angles is not available, studies indicate that ONO-1301's structural modifications contribute to its prolonged half-life and enhanced receptor affinity compared to natural prostaglandin I2 .
ONO-1301 participates in several biochemical reactions primarily through its interaction with the IP receptor on cell membranes. These interactions lead to downstream signaling cascades that mediate various physiological responses:
Research has shown that ONO-1301 effectively modulates inflammatory responses by influencing cytokine production and reducing oxidative stress in various cell types, including macrophages and hepatic stellate cells .
The mechanism of action for ONO-1301 involves binding to the IP receptor, which activates intracellular signaling pathways leading to:
Studies have demonstrated that ONO-1301 administration results in significant reductions in pro-inflammatory cytokines while promoting anti-inflammatory markers in animal models .
ONO-1301 is typically presented as a white to off-white powder. Its solubility characteristics allow it to be dissolved in dimethyl sulfoxide for experimental use. Specific melting points or boiling points are not detailed but are crucial for handling and formulation.
The chemical stability of ONO-1301 is enhanced due to its structural modifications compared to natural prostaglandins. This stability allows for prolonged therapeutic effects when administered.
Relevant data regarding solubility, stability under various pH conditions, or degradation pathways may be essential for formulation development but are not specified in the available literature.
ONO-1301 has been investigated for several scientific applications, including:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2